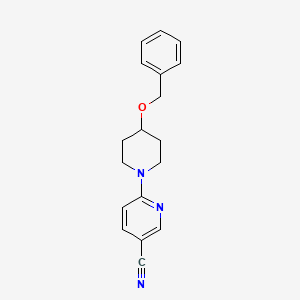

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile

説明

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile (CAS: 1209777-37-6) is a nicotinonitrile derivative featuring a benzyloxy-substituted piperidine ring at the 6-position of the pyridine core. It is commercially available through two suppliers, indicating its utility in research . The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

特性

分子式 |

C18H19N3O |

|---|---|

分子量 |

293.4 g/mol |

IUPAC名 |

6-(4-phenylmethoxypiperidin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H19N3O/c19-12-16-6-7-18(20-13-16)21-10-8-17(9-11-21)22-14-15-4-2-1-3-5-15/h1-7,13,17H,8-11,14H2 |

InChIキー |

RLYHYXMLOJWTJT-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1OCC2=CC=CC=C2)C3=NC=C(C=C3)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile typically involves the reaction of 4-(benzyloxy)piperidine with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

化学反応の分析

Key Steps:

-

Formation of the Pyridine Core :

-

Introduction of the Benzyloxy Group :

-

The benzyloxy substituent is likely introduced via zinc-mediated O-benzylation of a hydroxyl group. This method uses zinc oxide and zinc chloride as catalysts, along with N,N-diisopropylethylamine (DIPEA) in 1,4-dioxane at elevated temperatures (e.g., 110°C) . The reaction selectively replaces the hydroxyl group with a benzyl moiety without affecting other functional groups.

-

-

Piperidine Ring Formation :

-

The piperidine ring may be synthesized via coupling reactions, such as nucleophilic substitution or reductive amination. For example, tert-butoxycarbonyl (Boc)-protected amines can react with pyridine derivatives to form N-linked piperidine rings.

-

Functional Group Reactivity

The compound contains three reactive centers:

-

Nitrile (CN) :

-

Hydrolysis : Converts to carboxylic acids or amides under acidic/basic conditions.

-

Alkylation : Reacts with alkyl halides or alkenes to form substituted nitriles.

-

-

Benzyloxy (OCH₂Ph) :

-

Catalytic Hydrogenation : Removes the benzyl group to yield hydroxyl derivatives.

-

Nucleophilic Substitution : Participates in alkylation or acylation reactions.

-

-

Piperidine Ring :

-

Alkylation/Acylation : Acts as a nucleophile in reactions with electrophiles.

-

Ring-Opening : Under acidic conditions, may undergo hydrolysis or rearrangement.

-

Zinc-Mediated O-Benzylation

This method ensures selective benzylation at oxygen atoms without affecting other reactive groups (e.g., nitriles or amines). The mechanism involves:

-

Deprotonation : The hydroxyl group is deprotonated by DIPEA.

-

Nucleophilic Attack : The oxygen attacks the benzyl chloride, forming a transition state stabilized by zinc catalysts.

-

Elimination : A proton is lost, yielding the benzylated product .

Nitrile Reactivity

The nitrile group undergoes hydrolysis via two pathways:

-

Acidic Conditions : Forms carboxylic acids (e.g., H₂SO₄/H₂O).

-

Basic Conditions : Forms amides (e.g., H₂O/NaOH).

Functional Group Reactivity Table

| Functional Group | Reaction Type | Conditions | Products |

|---|---|---|---|

| Nitrile (CN) | Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O | Carboxylic acid/Amide |

| Benzyloxy | Catalytic Hydrogenation | H₂/Pd-C | Hydroxyl derivative |

| Piperidine | Alkylation | Alkyl halide/K₂CO₃ | N-Alkylated piperidine |

科学的研究の応用

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogs from Patent Literature

The European Patent Application (2022) discloses several nicotinonitrile and thiazole derivatives with piperidine-based substitutions, including:

- (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile

- (R)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile

- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluoroazetidin-1-yl)methanone

Key Differences :

Anti-Breast Cancer Nicotinonitrile Derivatives

Abbas et al. (2015) studied 1,4-dihydropyridine (DHP) nicotinonitrile derivatives (A1–A6) for anti-breast cancer activity. For example:

- 2-Amino-4-(4-chlorophenyl)-6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)nicotinonitrile (A1)

- Ethyl 6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (A6)

Key Differences :

Piperidine-Modified Nicotinonitriles

Other piperidine-containing analogs include:

- 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS: 2011038-08-5)

- 6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (CAS: 2098046-92-3)

Key Differences :

- Fluoromethyl and ethoxymethyl groups alter electronic properties and metabolic stability. Fluorine increases electronegativity and resistance to oxidative metabolism, while ethoxymethyl enhances hydrophilicity .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Kinase Inhibition: The benzyloxy-piperidine group in this compound may confer moderate kinase inhibition, though it lacks the fused heterocycles of patent analogs that enhance target engagement .

- Anti-Cancer Activity: Compared to Abbas et al.'s mercapto-imidazole derivatives, the benzyloxy compound’s absence of hydrogen-bond donors likely reduces anti-breast cancer potency .

- Metabolic Stability : Fluorinated analogs (e.g., 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid) exhibit superior metabolic stability over the benzyloxy derivative, suggesting opportunities for structural optimization .

生物活性

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by diverse research findings and data tables.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs) that facilitate the rapid assembly of complex molecules. The use of MCRs has been shown to enhance yields and simplify purification processes, making them an efficient strategy for producing biologically active compounds .

Anticancer Activity

Recent studies have highlighted the anticancer properties of related pyridine-based compounds. For instance, a compound structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at 0.5 µM and 5.27 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | |

| Compound B | HepG2 | 5.27 | |

| Doxorubicin | MCF-7 | 2.14 | |

| Doxorubicin | HepG2 | 2.48 |

The mechanism of action appears to involve the inhibition of PIM-1 kinase activity, which is crucial for cell proliferation and survival in cancer cells. The compound exhibited a PIM-1 inhibition rate of 97.5% with an IC50 value of 14.3 nM, showcasing its potential as a targeted therapy .

Apoptosis Induction

The compound has been shown to significantly induce apoptosis in cancer cells. In MCF-7 cells treated with similar compounds, total apoptosis increased by approximately 33.43%, with a notable arrest in the cell cycle at the S-phase . This suggests that compounds like this compound may effectively trigger programmed cell death pathways in malignant cells.

Table 2: Apoptosis Induction Data

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| Control | 0.64 | - | 0.64 |

| Compound Treatment | 23.18 | 10.25 | 33.43 |

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound may have neuropharmacological effects, potentially acting on nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders and are targets for treatments aimed at cognitive enhancement and neuroprotection .

Case Studies

A recent investigation into the effects of related compounds on neuroblastoma cell lines revealed significant reductions in cell viability and proliferation rates, suggesting potential applications in treating neuroblastoma through similar mechanisms as observed in breast and liver cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。